
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and is commonly used as a pharmacological tool to study glycogen synthase kinase-3 (GSK-3) activity.
Wirkmechanismus
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide acts as a competitive inhibitor of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates such as glycogen synthase and tau protein, leading to a decrease in 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide activity. The inhibition of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide by 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide has been shown to have various effects on cellular processes such as glucose metabolism, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide by 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide can stimulate glucose uptake and glycogen synthesis in skeletal muscle cells. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Furthermore, 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide has been shown to have neuroprotective effects by reducing the phosphorylation of tau protein, a hallmark of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide in lab experiments is its specificity towards 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide, which allows for the study of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide activity without interference from other kinases. In addition, this compound has a high potency and can be used at low concentrations, making it cost-effective for research purposes. However, one limitation of using 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
The potential therapeutic applications of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide are vast, and future research should focus on exploring its efficacy in treating various diseases such as diabetes, cancer, and neurodegenerative disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide on cellular processes such as glucose metabolism and apoptosis. Finally, the development of more soluble analogs of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide could enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide involves the reaction of 4-bromopyridine with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction yields a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide is widely used in scientific research to study the activity of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide, a serine/threonine protein kinase that plays a crucial role in various cellular processes including glycogen metabolism, cell proliferation, and apoptosis. 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide has been implicated in the pathogenesis of several diseases such as diabetes, cancer, and neurodegenerative disorders. Therefore, the development of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide inhibitors such as 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide holds great promise for the treatment of these diseases.
Eigenschaften
Produktname |
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H16N2O2S |
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
4-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-11(2)12-3-5-14(6-4-12)19(17,18)16-13-7-9-15-10-8-13/h3-11H,1-2H3,(H,15,16) |
InChI-Schlüssel |
RIOXAKKIVFINOX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



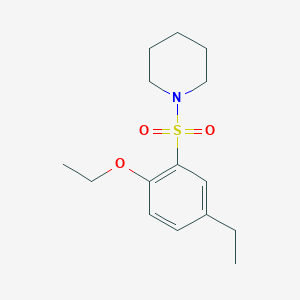
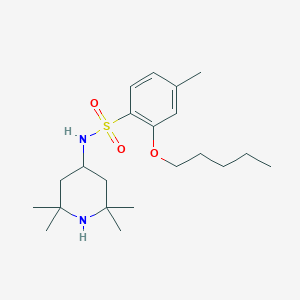
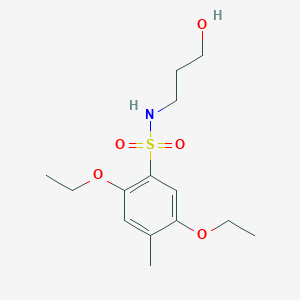
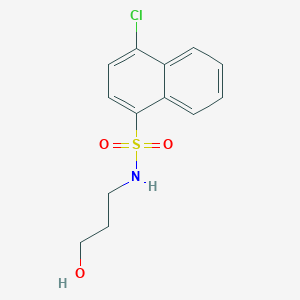
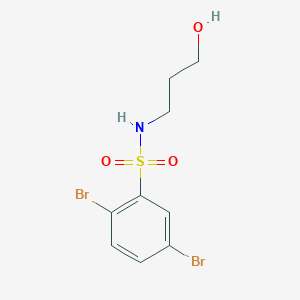
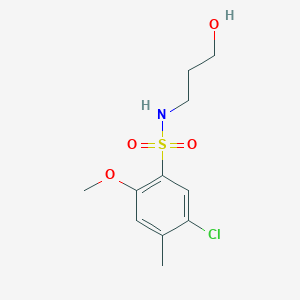





![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)

